Tert-butyl 2-[(4-aminopyrazol-1-yl)methyl]pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-[(4-aminopyrazol-1-yl)methyl]pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H22N4O2 . It is a useful research compound. The compound is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be determined using techniques such as FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . Single crystal X-ray diffraction analysis can further confirm the structure .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 266.34 .Scientific Research Applications
Structure-Activity Relationship Studies
A series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor led to potent in vitro compounds with anti-inflammatory and antinociceptive activities in animal models, highlighting the potential of H4R antagonists in pain management. This research showcases the utility of tert-butyl pyrimidine derivatives in developing new therapeutic agents (Altenbach et al., 2008).
Metabolism and Pharmacokinetics
A study on CP-533,536, a prostaglandin E2 agonist, detailed the in vitro metabolism by CYP3A4, CYP3A5, and CYP2C8 enzymes. The research provided insights into the metabolic pathways, including oxidation and C-demethylation of the tert-butyl group, underscoring the importance of understanding drug metabolism in drug development (Prakash et al., 2008).
Antibacterial Agents Development
Research on 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids demonstrated their potent in vitro and in vivo antibacterial activities. The study emphasized the critical role of cycloalkylamino groups in enhancing the therapeutic potential of these compounds, offering a pathway to new antibacterial treatments (Bouzard et al., 1992).
Influenza Neuraminidase Inhibitors
A potent inhibitor of influenza neuraminidase was developed through the efficient synthesis of pyrrolidine cores. This work highlights the critical role of pyrrolidine derivatives in the design of antiviral drugs, particularly for treating influenza (Wang et al., 2001).
Synthetic Chemistry Applications
A palladium-catalyzed three-component reaction involving propargyl carbonates, isocyanides, and alcohols or water was developed to synthesize polysubstituted aminopyrroles and their bicyclic analogues. This methodology demonstrates the versatility of pyrrolidine derivatives in constructing complex molecular frameworks, useful in drug discovery and materials science (Qiu et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 2-[(4-aminopyrazol-1-yl)methyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-6-4-5-11(17)9-16-8-10(14)7-15-16/h7-8,11H,4-6,9,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMLZBMKFHWLOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN2C=C(C=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.